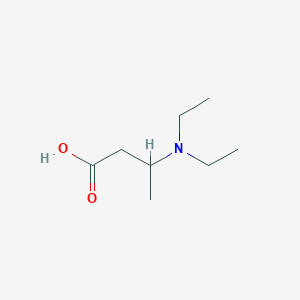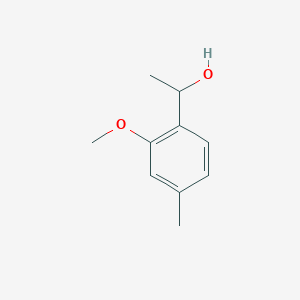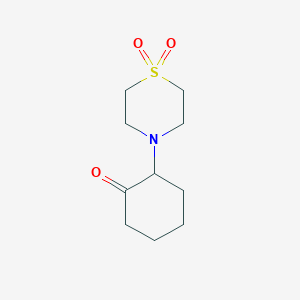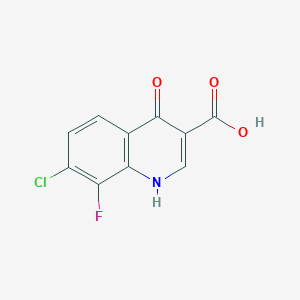
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Descripción general
Descripción
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a benzoxazine ring fused with a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another approach includes the use of transition metal catalysis, microwave-assistance, or metal-free processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly solvents and mild reaction conditions are emphasized in modern synthetic strategies .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines .
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as potassium channels and cyclooxygenase enzymes. The compound’s antihypertensive effect is associated with cell membrane hyperpolarization and its affinity towards potassium channels .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its DNA topoisomerase I inhibitory activity.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Evaluated as pancreatic β-cell KATP channel openers.
4-aryl-3,4-dihydro-2H-1,4-benzoxazines: Investigated for their anticancer properties.
Uniqueness
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is unique due to its combination of a benzoxazine ring with a propenone moiety, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFOBLSDLFCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156925-29-9 | |
| Record name | 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)










![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
